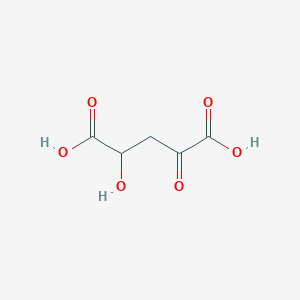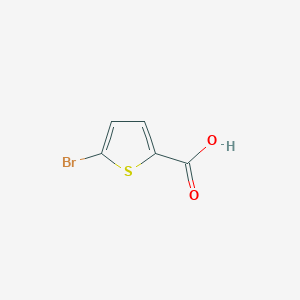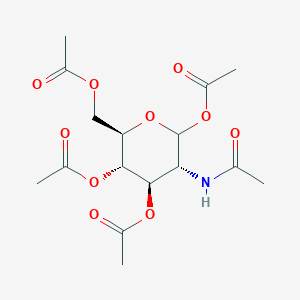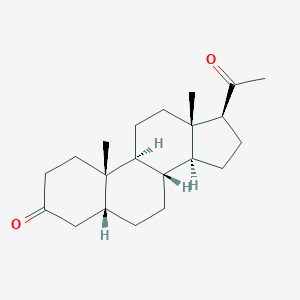
2-(p-Toluenesulfonyloxy)acetic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(p-Toluenesulfonyloxy)acetic Acid often involves catalytic systems or specific reagent combinations to facilitate desired reactions. A notable example is the use of a combination system of p-toluenesulfonic acid and acetic acid for efficient hydration of alkynes, showcasing a method that could potentially be applied or related to the synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid derivatives (Liu, Wei, & Cai, 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals insights into the arrangement and characterization of these molecules. For instance, the detailed structural characterization of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid provides valuable information on conformations and the influence of different substituents on the molecular framework, which could be relevant for understanding the structure of 2-(p-Toluenesulfonyloxy)acetic Acid (Duarte-Hernández et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving p-toluenesulfonic acid derivatives often exhibit specific behaviors and outcomes, such as the autocatalytic fragmentation of an acetoacetate derivative releasing p-toluenesulfonic acid, which acts as an autocatalyst (Ichimura, Arimitsu, & Kudo, 1995). This reaction type could be relevant when considering the chemical behavior of 2-(p-Toluenesulfonyloxy)acetic Acid in various conditions.
Physical Properties Analysis
The physical properties of compounds similar to 2-(p-Toluenesulfonyloxy)acetic Acid, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies like those on the synthesis and properties of related compounds provide a basis for inferring the physical properties of 2-(p-Toluenesulfonyloxy)acetic Acid, even though specific data may not be directly available.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and potential for various chemical transformations, can be inferred from studies on similar compounds. For example, the synthesis and reactivity of compounds involving p-toluenesulfonyl groups in the presence of acetic acid derivatives highlight the potential chemical behaviors and properties that 2-(p-Toluenesulfonyloxy)acetic Acid might exhibit under different conditions (Karade, Tiwari, Shinde, Gampawar, & Kondre, 2008).
Wissenschaftliche Forschungsanwendungen
Catalytic Systems and Synthesis
A combination system of p-toluenesulfonic acid and acetic acid has been developed for the efficient hydration of alkynes, offering a powerful tool for synthesizing vinyl 4-methylbenzenesulfonates under mild conditions (Haixuan Liu, Yunyang Wei, & C. Cai, 2016). This highlights the compound's potential in facilitating specific chemical transformations.
Luminescence Properties
The tosylation of 2-styryl-8-hydroxyquinoline leads to the production of p-toluenesulfonyloxy derivatives, which exhibit blue-green luminescence. This application is significant in the development of materials with specific optical properties (I. E. Mikhailov et al., 2015).
Reactive Distillation Processes
The use of toluene as an entrainer in the reactive distillation process for synthesizing 2-ethylhexyl acetate by esterification of 2-ethylhexanol with acetic acid demonstrates the role of related compounds in improving efficiency and reducing costs in industrial processes (Prafull Patidar & S. Mahajani, 2012).
Analytical Methods
A system employing acetic anhydride, p-toluenesulfonic acid, and butyl acetate for the rapid determination of hydroxyl group content in polyether illustrates the utility of these compounds in developing analytical methodologies that are both rapid and reliable (Jiang-Jen Lin, 2003).
Organic Functionalization
The introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds mediated by p-iodotoluene difluoride with different oxygen-containing nucleophiles, including tosyloxy groups, underscores the versatility of tosylates in organic synthesis (Jun-Hua Yu, J. Tian, & Chi Zhang, 2010).
Catalysis and Reusability
Copper p-toluenesulfonate/acetic acid has been identified as a recyclable synergistic catalytic system for the tetrahydropyranylation of alcohols and phenols, showcasing not only the catalytic potential of these systems but also their sustainability and cost-effectiveness through reusability (Min Wang, Zhiguo. Song, Heng Jiang, & H. Gong, 2008).
Safety and Hazards
2-(p-Toluenesulfonyloxy)acetic Acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORSORRXHLKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280361 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Toluenesulfonyloxy)acetic Acid | |
CAS RN |
39794-77-9 | |
| Record name | 39794-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)


